![molecular formula C12H11N3 B034877 3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene CAS No. 105410-19-3](/img/structure/B34877.png)
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPTP is a bicyclic compound that possesses a unique molecular structure, making it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of TPTP is not fully understood. However, studies have shown that TPTP may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). COX and LOX are enzymes that play a role in the inflammatory response. Inhibition of these enzymes may lead to a reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
TPTP has been shown to possess a range of biochemical and physiological effects. TPTP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPTP has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. TPTP has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPTP has several advantages for lab experiments. TPTP is a small molecule that can be easily synthesized in the lab. TPTP is also stable and can be stored for long periods of time. However, TPTP has several limitations for lab experiments. TPTP has a low yield, making it difficult to obtain large quantities of the compound. TPTP is also highly reactive and can be difficult to handle.
Direcciones Futuras
There are several future directions for the study of TPTP. One direction is the development of TPTP analogs that possess improved pharmacological properties. Another direction is the study of the mechanism of action of TPTP. Understanding the mechanism of action of TPTP may lead to the development of more potent and selective TPTP analogs. Finally, the study of TPTP in animal models of disease may provide insight into the potential therapeutic applications of TPTP.
Conclusion:
In conclusion, TPTP is a heterocyclic compound that possesses a unique molecular structure and has gained significant attention in the field of medicinal chemistry. TPTP has been extensively studied for its potential use in drug development and has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has several advantages for lab experiments, but also has several limitations. There are several future directions for the study of TPTP, including the development of TPTP analogs and the study of TPTP in animal models of disease.
Métodos De Síntesis
The synthesis of TPTP is a complex process that involves multiple steps. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylenetriamine to form 1,3,5-triazine-2,4,6-triamine. The second step involves the reaction of 1,3,5-triazine-2,4,6-triamine with cyclopentadiene to form TPTP. The overall yield of TPTP is low, and the synthesis process is time-consuming.
Aplicaciones Científicas De Investigación
TPTP has been extensively studied for its potential use in drug development. TPTP has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has also been studied for its potential use in the treatment of neurological disorders. TPTP has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
105410-19-3 |
|---|---|
Nombre del producto |
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
Fórmula molecular |
C12H11N3 |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
3,5,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-7-8-4-5-10-12(14-6-13-10)11(8)15-9(7)3-1/h4-6,15H,1-3H2,(H,13,14) |
Clave InChI |
FWKFESNVWBNYFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
SMILES canónico |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
Sinónimos |
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole,6,7,8,9-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



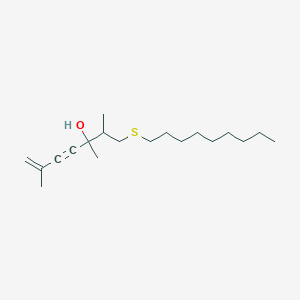
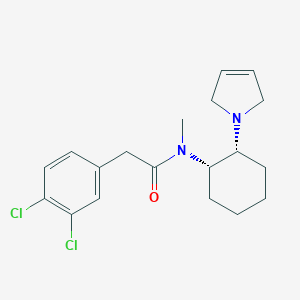
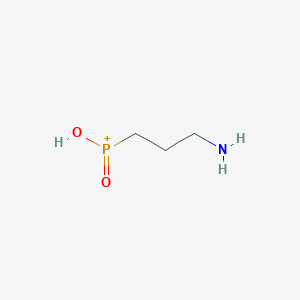
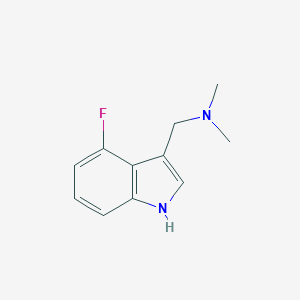
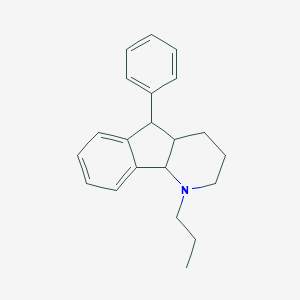
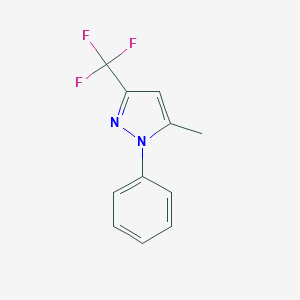
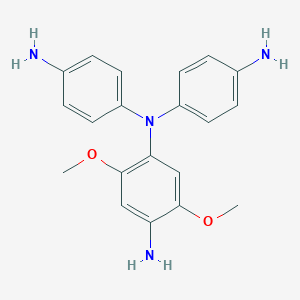
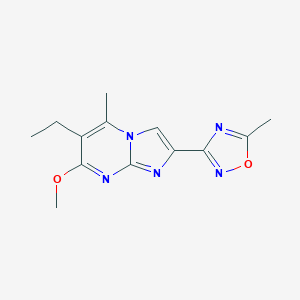
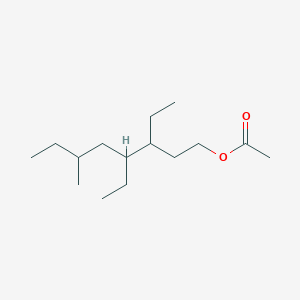
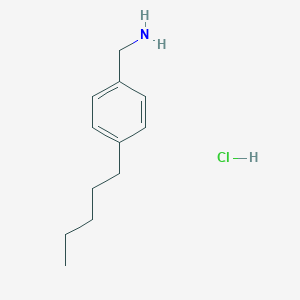
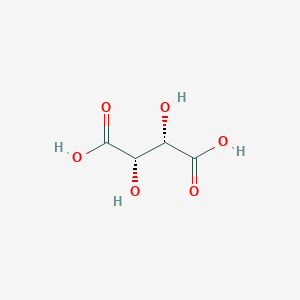
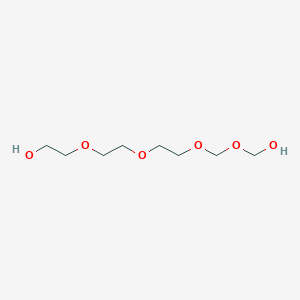
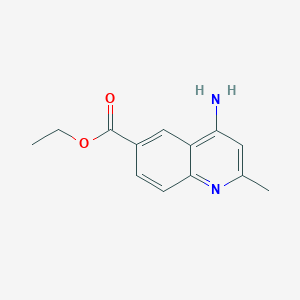
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)